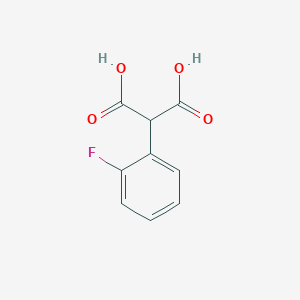

2-(2-Fluorophenyl)propanedioic acid

Description

2-(2-Fluorophenyl)propanedioic acid (hypothetical structure) is a fluorinated derivative of propanedioic acid (malonic acid), featuring a 2-fluorophenyl substituent at the central carbon of the malonic acid backbone. These compounds are critical in pharmaceutical and chemical research due to their role as intermediates or impurities in drug synthesis. For example, fluorinated aromatic acids are often used to modulate pharmacokinetic properties, such as bioavailability and metabolic stability .

Properties

Molecular Formula |

C9H7FO4 |

|---|---|

Molecular Weight |

198.15 g/mol |

IUPAC Name |

2-(2-fluorophenyl)propanedioic acid |

InChI |

InChI=1S/C9H7FO4/c10-6-4-2-1-3-5(6)7(8(11)12)9(13)14/h1-4,7H,(H,11,12)(H,13,14) |

InChI Key |

FHMSCMOARKTKLD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)C(=O)O)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(2-Fluorophenyl)propanedioic acid with structurally or functionally related compounds, based on the available evidence:

Key Observations:

Chain Length: Propanedioic acid (C3 diacid) derivatives generally exhibit higher polarity and lower logP values than propanoic (C3 monoacid) or butanedioic (C4 diacid) analogs, impacting their pharmacokinetic profiles .

Pharmaceutical Relevance: The propanedinitrile derivative (CAS 312307-38-3) is a critical impurity in Vonoprazan, emphasizing the importance of fluorinated intermediates in gastric acid inhibitors . Esterified propanedioic acids (e.g., dimethyl esters) are preferred in synthesis due to enhanced stability and reactivity under mild conditions .

Research Findings and Data Gaps

- Synthetic Routes : Fluorophenyl-propanedioic acid derivatives are typically synthesized via Friedel-Crafts acylation or nucleophilic substitution, but optimized methods for scale-up are underreported in the evidence.

- Thermodynamic Data : Boiling points and melting points are scarce for the exact compound, though analogs suggest thermal stability up to 300–400°C .

- Toxicological Studies : Long-term toxicity and ecotoxicological data are absent for most compounds, highlighting a need for comprehensive safety assessments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.